![molecular formula C7H12BrN3 B3196867 [(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine CAS No. 1001500-18-0](/img/structure/B3196867.png)
[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine
Overview
Description
“[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine” is a useful research chemical with the molecular formula C7H12BrN3 and a molecular weight of 218.09 . It has a structure that includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine” can be represented by the canonical SMILES string: CCN1C=C(C(=N1)CNC)Br . This indicates that the compound contains a pyrazole ring with a bromine atom at the 4-position, an ethyl group at the 1-position, and a methylamine group attached to the 3-position of the pyrazole ring .Scientific Research Applications
- Compound 13, in particular, displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antileishmanial Activity
Antimalarial Activity
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
The compound’s molecular weight (16100 g/mol) and its physical properties such as boiling point (185-188 °C/760 mmHg) and density (1558 g/mL at 25 °C) suggest that it may have good bioavailability .
Result of Action
It’s known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities . This suggests that the compound likely inhibits the growth or kills the Leishmania and Plasmodium parasites.
properties
IUPAC Name |
1-(4-bromo-1-ethylpyrazol-3-yl)-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-3-11-5-6(8)7(10-11)4-9-2/h5,9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKUOFGLKQDCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CNC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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